molecular formula C16H18ClNO2 B3126244 (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride CAS No. 332062-01-8

(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride

Cat. No. B3126244
CAS RN: 332062-01-8
M. Wt: 291.77 g/mol
InChI Key: HCLDRTLSHQUFBA-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride” is a compound that includes an amino acid structure (butanoic acid) with an amine group and two phenyl groups attached. The “(S)” indicates it’s the “S” enantiomer of the molecule, referring to its specific chiral configuration . The “hydrochloride” part suggests that this compound is a hydrochloride salt, which is commonly used in pharmaceuticals to improve the solubility and stability of the drug .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a butanoic acid backbone with an amine group and two phenyl groups attached. The exact structure would depend on where these groups are attached and the specific stereochemistry of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. As a hydrochloride salt, it would likely be soluble in water. The presence of phenyl groups might also confer some degree of lipophilicity .

Scientific Research Applications

(S)-3-ADPAH is widely used in scientific research, particularly in biochemical and physiological studies. It is used as a substrate for the enzyme gamma-aminobutyric acid (GABA) transaminase, which catalyzes the conversion of GABA to succinic semialdehyde. It is also used to study the structure and function of GABA receptors, which are involved in a variety of neurological processes. In addition, (S)-3-ADPAH is used in the synthesis of other compounds, such as (S)-3-amino-4-methyl-2-butenoic acid, which is used in the synthesis of the anti-epileptic drug vigabatrin.

Mechanism of Action

(S)-3-ADPAH is an inhibitor of GABA transaminase, which catalyzes the conversion of GABA to succinic semialdehyde. It binds to the active site of the enzyme and prevents the conversion of GABA to succinic semialdehyde. This in turn increases the amount of GABA in the brain, which has a variety of effects on neurological processes.
Biochemical and Physiological Effects
(S)-3-ADPAH has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the amount of GABA in the brain, which has a variety of effects on neurological processes. It has also been shown to reduce anxiety and improve sleep quality. In addition, (S)-3-ADPAH has been shown to reduce the symptoms of depression and improve cognitive function.

Advantages and Limitations for Lab Experiments

(S)-3-ADPAH has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in water and ethanol. In addition, it is stable under a variety of laboratory conditions. However, (S)-3-ADPAH has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, and it can be toxic at high concentrations.

Future Directions

There are several potential future directions for research using (S)-3-ADPAH. One potential direction is to further investigate the effects of (S)-3-ADPAH on neurological processes, such as anxiety and depression. In addition, further research could be done to investigate the effects of (S)-3-ADPAH on cognitive function and sleep quality. Another potential direction is to investigate the potential therapeutic applications of (S)-3-ADPAH, such as the treatment of epilepsy and other neurological disorders. Finally, further research could be done to investigate the potential uses of (S)-3-ADPAH in the synthesis of other compounds.

properties

IUPAC Name

(3S)-3-amino-4,4-diphenylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14,16H,11,17H2,(H,18,19);1H/t14-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLDRTLSHQUFBA-UQKRIMTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride
Reactant of Route 5
(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride
Reactant of Route 6
(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.